Fludrocortisone Acetate-D6 (major)
Description
Properties
Molecular Formula |
C23H25D6FO6 |
|---|---|
Molecular Weight |
428.53 |
Appearance |
Purity:98.8%White solid |
Synonyms |
21-(Acetyloxy)-9-fluoro-11,17-dihydroxypregn-4-ene-3,20-dione-D6, Fludrocortisone Acetate-D6, Fludrocortisone-21-acetate-2,2,6,6,21,21-D6 (major) |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment for Fludrocortisone Acetate D6 Major
Retrosynthetic Analysis and Strategic Deuterium (B1214612) Incorporation Pathways
The synthesis of Fludrocortisone (B194907) Acetate-D6 necessitates a strategic approach to introduce deuterium atoms at specific positions within the molecule. A retrosynthetic analysis, which involves deconstructing the target molecule to identify potential precursors, is the first step in designing an efficient synthetic route.
Site-Specific Deuteration Strategies and Precursor Selection
The selection of an appropriate precursor is crucial for achieving site-specific deuteration. For Fludrocortisone Acetate-D6, the synthesis often starts from a closely related steroid that allows for the introduction of deuterium at desired locations. The fundamental structure of corticosteroids consists of a four-ring steroid nucleus, and modifications to this structure must be carefully planned to maintain biological activity while incorporating the isotopic label. nih.gov
One common strategy involves the use of precursors with reactive sites amenable to deuteration reactions. For instance, a precursor with a double bond at a specific position can be targeted for deuteration via addition reactions. The synthesis of deuterated cortisone (B1669442) has been achieved using a Δ4,6-dieneone intermediate, which, after several steps, allowed for the introduction of deuterium at the 6 and 7 positions. nih.gov A similar strategy could be envisioned for Fludrocortisone Acetate-D6, where a precursor with a double bond at a targeted location would be synthesized first.
Catalytic and Reductive Deuteration Techniques (e.g., NaBD4-mediated reactions)
Catalytic and reductive deuteration methods are widely employed for the synthesis of isotopically labeled compounds. Sodium borodeuteride (NaBD4) is a common and versatile reagent for this purpose. pearson.com It can be used to reduce ketones and aldehydes, introducing a deuterium atom in the process. For example, the reduction of a ketone with NaBD4 results in a deuterated alcohol. nih.gov
In the context of steroid synthesis, NaBD4 can be used to stereospecifically reduce double bonds. For instance, the reduction of 1,4-dien-3-one steroids with NaBH4 has been shown to result in the stereospecific labeling at the C-1α position. nih.gov A similar reaction using NaBD4 would introduce a deuterium atom at that specific position. The combination of NaBD4 with deuterated acetic acid (AcOD) in the presence of a palladium catalyst is another effective system for the deuteration of activated alkenes. researchgate.netsciforum.net This method could be applied to a suitable fludrocortisone acetate (B1210297) precursor containing a double bond.
Ultrasound-assisted microcontinuous processes have also emerged as an efficient method for the H/D exchange reaction in the synthesis of deuterated steroid hormones, offering high selectivity and deuterium incorporation. nih.gov
Regiochemical and Stereochemical Control in Deuterium Labeling
Achieving precise regiochemical and stereochemical control is paramount in the synthesis of Fludrocortisone Acetate-D6. The biological activity of steroids is highly dependent on their three-dimensional structure, and any unintended changes to the stereochemistry can have significant consequences. nih.govrsc.org
The regioselectivity of a reaction, or the control of which position a reaction occurs, is often dictated by the electronic and steric properties of the precursor molecule. For example, in the electrophilic addition to an unsymmetrical alkene, the reaction proceeds through the more stable carbocation intermediate, a principle known as Markovnikov's rule. libretexts.org This principle can be exploited to direct the addition of deuterium to a specific carbon atom.
Stereochemical control, the control of the spatial arrangement of atoms, is often achieved by using chiral reagents or catalysts, or by taking advantage of the inherent stereochemistry of the steroid nucleus to direct incoming reagents to a specific face of the molecule. researchgate.net For example, the reduction of a ketone can often be influenced by the steric hindrance of neighboring groups, leading to the preferential formation of one stereoisomer. Careful selection of the reaction conditions, including the solvent and temperature, is also crucial for achieving the desired stereochemical outcome.
Isotopic Purity and Enrichment Assessment
Following the synthesis of Fludrocortisone Acetate-D6, it is essential to determine its isotopic purity and confirm the positions of the deuterium labels. This is crucial as isotopic impurities can affect the safety and efficacy of deuterated drugs. bvsalud.org A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org
High-Resolution Mass Spectrometry for Deuterium Content Determination
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of a labeled compound. rsc.org It allows for the precise measurement of the mass-to-charge ratio of ions, enabling the differentiation between molecules with very similar masses.
In the analysis of Fludrocortisone Acetate-D6, HR-MS can be used to determine the number of deuterium atoms incorporated into the molecule. The mass of a deuterium atom is slightly greater than that of a hydrogen atom, and this mass difference can be readily detected by HR-MS. By comparing the mass spectrum of the deuterated compound to that of its unlabeled counterpart, the isotopic distribution can be determined, and the percentage of molecules containing the desired number of deuterium atoms can be calculated. rsc.org For example, the precursor to product ion transitions for fludrocortisone and its deuterated internal standard (fludrocortisone-d5) in a mass spectrometry experiment were monitored as m/z 381.2 → 343.2 and 386.2 → 348.4, respectively. nih.gov
Table 1: Illustrative High-Resolution Mass Spectrometry Data for Fludrocortisone Acetate-D6
| Isotopologue | Theoretical Mass (Da) | Observed Mass (Da) | Deuterium Content |
| D0 (Unlabeled) | 422.2105 | 422.2103 | 0 |
| D1 | 423.2168 | 423.2166 | 1 |
| D2 | 424.2231 | 424.2229 | 2 |
| D3 | 425.2294 | 425.2291 | 3 |
| D4 | 426.2357 | 426.2355 | 4 |
| D5 | 427.2420 | 427.2418 | 5 |
| D6 (Major) | 428.2483 | 428.2481 | 6 |
Note: This table is for illustrative purposes and the actual observed masses may vary slightly depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
In ¹H NMR, the absence of a signal at a particular chemical shift, where a proton would normally be expected, can indicate that it has been replaced by a deuterium atom. libretexts.org This is because deuterium is not detected in a standard ¹H NMR experiment.
Deuterium NMR (²H NMR) provides a more direct method for confirming the positions of the labels. sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for straightforward spectral interpretation. sigmaaldrich.com Each deuterium atom will give rise to a signal in the ²H NMR spectrum, and the chemical shift of that signal will correspond to its specific location in the molecule. By analyzing the ²H NMR spectrum, it is possible to confirm that the deuterium atoms have been incorporated at the intended positions. Two-dimensional NMR techniques, such as COSY and HETCOR, can also be employed to provide further structural confirmation. iosrjournals.org
Table 2: Illustrative ¹H and ²H NMR Data for Positional Confirmation of Deuterium in Fludrocortisone Acetate-D6
| Position | Expected ¹H Chemical Shift (ppm) | Observed ¹H Signal in D6 Compound | Observed ²H Signal in D6 Compound (ppm) |
| C2 | ~2.5 | Absent/Reduced | Present |
| C6 | ~6.2 | Absent/Reduced | Present |
| C21 | ~4.7 | Absent/Reduced | Present |
Note: This table is illustrative. Actual chemical shifts can vary based on solvent and other experimental factors. The specific deuterated positions in commercially available Fludrocortisone Acetate-D6 (major) are often at the 2, 2, 6, 6, 21, and 21 positions. esschemco.com
Vibrational Spectroscopy (e.g., FTIR, Raman) for Deuterium Signature Detection
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for detecting the presence of deuterium in a molecule. uu.nl The principle behind this detection lies in the effect of isotopic mass on molecular vibrational frequencies.
The frequency of a bond's vibration is dependent on the bond strength and the masses of the connected atoms. uu.nl Replacing a hydrogen atom (¹H) with a heavier deuterium atom (²H or D) increases the reduced mass of the vibrating system. This increase in mass, assuming the bond force constant remains the same, leads to a predictable decrease in the vibrational frequency, often referred to as a red-shift. nih.govyoutube.com
Key Spectroscopic Signatures:
C-H vs. C-D Stretching: The most prominent indicator of deuteration is the shift of the carbon-hydrogen (C-H) stretching vibrations. C-H stretches typically appear in the 2800-3000 cm⁻¹ region of an IR or Raman spectrum. The corresponding carbon-deuterium (C-D) stretch is observed at a significantly lower wavenumber, generally in the 2000-2300 cm⁻¹ range. nih.gov For example, a C-D stretching vibration has been observed at 2172 cm⁻¹ in deuterated bacterial cells. nih.gov
Other Vibrational Modes: Other vibrational modes, such as bending or scissoring, are also affected by deuteration and will shift to lower frequencies. acs.org
In the context of Fludrocortisone Acetate-D6, FTIR or Raman analysis would confirm successful deuteration by showing the appearance of strong absorption/scattering bands in the C-D stretching region and a corresponding decrease in the intensity of the C-H stretching bands associated with the deuterated positions. acs.org This provides a unique spectral fingerprint confirming the isotopic substitution.
Table 1: Comparison of Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| C-H Stretch | 2800 - 3000 | nih.gov |
| C-D Stretch | 2000 - 2300 | nih.gov |
| Amide N-H Bend (Amide II) | 1600 - 1500 | nih.gov |
| Amide N-D Bend (Amide II') | ~1400 - 1500 | nih.gov |
This table provides general frequency ranges; specific values depend on the molecular environment.
Optimization of Synthetic Yields for Research Scale Production
The synthesis of unlabeled Fludrocortisone Acetate has been reported with yields around 57.4% for the final fluorination step. chemicalbook.com Improving this yield, and the yields of preceding steps, is essential. Optimization strategies involve a systematic variation of reaction parameters to find the ideal conditions.
Table 2: Strategies for Synthetic Yield Optimization
| Parameter | Optimization Strategy | Rationale | Reference |
| Catalyst | Screening different catalysts (e.g., various Lewis or Brønsted acids) and optimizing catalyst loading. | The choice of catalyst can significantly influence reaction rate, selectivity, and conversion, thereby maximizing the formation of the desired product. | acs.org |
| Solvent | Testing a range of solvents to find one that optimizes solubility of reactants and stability of intermediates and transition states. | The solvent can affect reaction kinetics and equilibrium position, directly impacting the yield. | acs.org |
| Temperature | Varying the reaction temperature to balance reaction rate with the stability of reactants and products. | Lowering the temperature can sometimes improve selectivity and reduce the formation of by-products. | chemicalbook.comacs.org |
| Reactant Stoichiometry | Adjusting the molar ratio of reactants. Using an excess of a less expensive reagent can drive the reaction to completion. | Ensures the complete conversion of the limiting, often more valuable, reactant (e.g., the deuterated intermediate). | acs.org |
| Purification Method | Developing efficient purification protocols, such as optimized recrystallization conditions or column chromatography systems. | Minimizing product loss during isolation and purification is critical for maximizing the final isolated yield. | google.com |
For research-scale production of Fludrocortisone Acetate-D6, a balance must be struck between achieving a high chemical yield and maintaining high isotopic enrichment. nih.gov The optimization process is therefore a multi-parameter challenge aimed at producing the target compound with the required purity and in sufficient quantity for its intended research applications.
Advanced Analytical Characterization and Quality Assurance of Fludrocortisone Acetate D6 Major
Chromatographic Separation Techniques for Purity and Impurity Profiling
Chromatographic methods are indispensable for assessing the purity of Fludrocortisone (B194907) Acetate-D6, separating the main component from non-deuterated or partially deuterated species, as well as from any process-related impurities or degradation products. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corticosteroids and their deuterated analogues. nih.govresearchgate.net A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for ensuring the quality of Fludrocortisone Acetate-D6. nih.govijrps.comnih.gov Method development typically focuses on optimizing the separation of the active pharmaceutical ingredient (API) from known impurities and potential degradation products. nih.govijrps.com
Validation according to International Conference on Harmonisation (ICH) guidelines is critical to ensure the method is fit for its intended purpose. ijrps.comresearchgate.net This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. ijrps.comnih.gov For instance, a developed method for fludrocortisone acetate (B1210297) demonstrated a correlation coefficient squared of 0.9991, with a relative standard deviation (%RSD) for impurity precision of 1.48%, indicating high precision and linearity. ijrps.comresearchgate.net Such methods are designed to be stability-indicating, meaning they can resolve the main peak from products that may form under stress conditions like heat. nih.gov
Table 1: Example Parameters for a Validated RP-HPLC Method for Fludrocortisone Acetate Analysis
| Parameter | Specification | Source |
| Column | Waters, X-Bridge Shield RP18, (150 X 4.6-mm), 3.5-µm | ijrps.comresearchgate.net |
| Mobile Phase A | Phosphate buffer (pH 3.0) : Acetonitrile (90:10) | ijrps.comresearchgate.net |
| Mobile Phase B | Phosphate buffer (pH 3.0) : Acetonitrile (65:35) | ijrps.comresearchgate.net |
| Flow Rate | 1.2 mL/min | ijrps.comresearchgate.net |
| Detection | UV at 240 nm | ijrps.comresearchgate.net |
| Injection Volume | 100 µL | ijrps.comresearchgate.net |
| Run Time | 45 minutes | ijrps.comresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing smaller particle size columns, offers significant advantages for the analysis of complex mixtures, including deuterated compounds. nih.gov UPLC systems provide higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. nih.gov These characteristics are particularly beneficial for resolving isotopologues and for the baseline separation of structurally similar impurities. nih.govnih.gov When coupled with high-resolution mass spectrometry (UPLC-HRMS), UPLC is a powerful tool for determining the isotopic purity of deuterated compounds with high accuracy and sensitivity. nih.gov A highly sensitive UPLC-MS/MS method for the quantification of fludrocortisone in human plasma has been developed, demonstrating the superior performance of this technique. nih.gov
Identification and Quantification of Related Substances and Deuteration Byproducts
The synthesis of Fludrocortisone Acetate-D6 can result in several related substances and byproducts that must be carefully controlled. bvsalud.org These include isotopic impurities such as molecules with fewer than six deuterium (B1214612) atoms (e.g., D0 to D5 species), which can affect the accuracy of quantitative assays where the D6 compound is used as an internal standard. nih.govbvsalud.org Other potential impurities can arise from the starting materials or side reactions during synthesis. One known related substance is (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione. synzeal.com
LC-MS/MS is the preferred method for identifying and quantifying these byproducts. nih.gov By monitoring specific precursor-to-product ion transitions, it is possible to selectively detect and quantify the main D6 compound and any less-deuterated isotopologues, ensuring the isotopic purity meets required specifications (typically >98% atom D). bvsalud.orgesschemco.com
Mass Spectrometric Elucidation of Deuteration Patterns and Fragmentation Pathways
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight and structure of Fludrocortisone Acetate-D6 and for verifying the successful incorporation of the deuterium labels. sigmaaldrich.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Ion Transition Monitoring
Tandem mass spectrometry (MS/MS) is essential for the structural characterization of Fludrocortisone Acetate-D6. In an MS/MS experiment, the protonated molecule ([M+H]+) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides a structural fingerprint of the molecule. For Fludrocortisone Acetate-D6, the expected molecular weight is 428.53 g/mol . esschemco.com The fragmentation pathway would be compared to that of the unlabeled Fludrocortisone Acetate to confirm that deuteration has occurred at the intended positions and has not altered the core steroid structure.
For quantification, a specific and sensitive technique known as Multiple Reaction Monitoring (MRM) is employed. nih.govnih.gov This involves monitoring a specific precursor ion to product ion transition. For unlabeled fludrocortisone, the transition m/z 381.2 → 343.2 is commonly used. nih.gov For a deuterated internal standard like Fludrocortisone-d5, the corresponding transition would be m/z 386.2 → 348.4. nih.gov A similar specific transition would be established for Fludrocortisone Acetate-D6 to ensure highly selective and accurate quantification in complex biological matrices.
Table 2: MS/MS Fragmentation Data for Unlabeled Fludrocortisone Acetate
| Parameter | Value | Source |
| Precursor Ion [M+H]+ | 423.2177 | |
| Ionization Mode | Positive ESI | |
| Collision Energy (CE) | 10 eV / 20 eV | |
| Major Fragment Ion | 347.2245 | |
| Other Observed Fragments (at 20 eV CE) | 121.0643, 181.1028, 213.1293 |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used for the LC-MS analysis of steroids. dshs-koeln.deresearchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for polar and thermally labile molecules like corticosteroids. researchgate.netnih.gov It typically produces protonated molecules [M+H]+ with minimal in-source fragmentation, making it ideal for accurate molecular weight determination and as a starting point for MS/MS analysis. nih.gov ESI is often the preferred method for achieving high sensitivity in the low nanogram or picogram per milliliter range, as demonstrated in quantitative bioanalytical methods for fludrocortisone. nih.govdshs-koeln.de
Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique often used for steroid analysis. dshs-koeln.demsacl.org APCI is generally better suited for less polar to moderately polar compounds and can be more robust against matrix effects compared to ESI in some applications. researchgate.netnih.gov While ESI is often more sensitive for corticosteroids, APCI can be a valuable alternative or complementary technique. dshs-koeln.demsacl.org Studies comparing ionization methods have shown that while ESI may be the most suitable for comprehensive screening, APCI can also detect target steroids effectively and is sometimes considered more versatile. dshs-koeln.demsacl.org
The choice between ESI and APCI depends on the specific analytical goals, such as the required sensitivity, the complexity of the sample matrix, and the desired level of fragmentation. researchgate.netmsacl.org For Fludrocortisone Acetate-D6, ESI is commonly employed due to the polar nature of the steroid and the high sensitivity required for its use as an internal standard. nih.gov
Application of Ion Mobility Spectrometry (IMS) for Isomeric Separation (if applicable)
Ion Mobility Spectrometry (IMS), particularly when coupled with mass spectrometry (IM-MS), is a powerful analytical technique with significant potential for the characterization of steroid isomers. nih.gov While specific studies focusing exclusively on the isomeric separation of Fludrocortisone Acetate-D6 (major) are not prevalent in the reviewed literature, the principles of IMS are highly applicable to this class of compounds. IMS separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation to conventional liquid chromatography-mass spectrometry (LC-MS) methods. nih.gov
The utility of IM-MS has been demonstrated for the analysis of 16 different glucocorticoids, including three isomer pairs. nih.gov This establishes a strong precedent for its application in distinguishing between closely related steroid structures. The technique allows for the measurement of a key physical property, the collision cross-section (CCS), which is a value derived from an ion's mobility and represents its rotational average surface area. nih.gov Isomers with different three-dimensional shapes will have different CCS values, enabling their separation.
For complex mixtures or challenging separations, the resolving power of IMS can be enhanced by modifying experimental conditions. Research has shown that using different cation adducts (e.g., alkaline earth and transition metals instead of standard sodium adducts) or changing the drift gas (e.g., using carbon dioxide instead of nitrogen) can significantly shift ion mobility and improve the separation of glucocorticoid isomers. nih.gov The integration of IMS with LC-MS (LC-IM-MS) creates a robust, multi-dimensional platform (retention time, CCS, and m/z) capable of resolving complex isomeric mixtures that might otherwise co-elute in a standard LC-MS analysis. nih.gov
Table 1: Key Aspects of Ion Mobility Spectrometry (IMS) for Glucocorticoid Analysis
| Technique/Parameter | Description | Relevance to Isomeric Separation | Reference |
|---|---|---|---|
| Ion Mobility-Mass Spectrometry (IM-MS) | A gas-phase separation technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. | Provides an orthogonal separation dimension to LC and MS, enabling the differentiation of isomers with different three-dimensional structures. | nih.gov |
| Collision Cross Section (CCS) | A measure of the ion's size and shape in the gas phase. It is a characteristic physical property for a given ion under specific conditions. | Isomers with different conformations will have different CCS values, allowing for their identification and quantification. | nih.gov |
| Cation Adducts | The type of cation (e.g., Na+, K+, Ba2+) that complexes with the analyte ion. | Different adducts can alter the shape and size of the ion complex, leading to shifts in mobility and improved separation between isomers. Barium adducts have shown notable improvements. | nih.gov |
| Drift Gas Composition | The type of buffer gas (e.g., Nitrogen, Argon, Carbon Dioxide) used in the ion mobility cell. | Changing the drift gas can alter the interactions between the ion and the gas molecules, which can enhance the resolution of isomeric pairs. Carbon dioxide has been shown to improve separation. | nih.gov |
Long-Term Isotopic Stability and Potential for Hydrogen-Deuterium Exchange
The utility of a deuterated standard like Fludrocortisone Acetate-D6 (major) is fundamentally dependent on its isotopic stability. This refers to the ability of the deuterium atoms to remain bonded to their designated positions on the molecule without exchanging with protium (B1232500) (¹H) from the environment (e.g., from solvents or atmospheric moisture).
The labeling pattern of Fludrocortisone Acetate-D6 (major) is critical to its stability. Synonyms such as "Fludrocortisone-21-Acetate-2,2,6,6,21,21-D6 (major)" indicate that the deuterium atoms are located on carbon atoms (C2, C6, and C21). esschemco.com The carbon-deuterium (C-D) bond is generally very stable and not susceptible to exchange under typical analytical and storage conditions. This is in contrast to deuterium atoms bonded to heteroatoms (e.g., oxygen in a hydroxyl group or nitrogen in an amine group), which can readily exchange with protons from protic solvents.
Hydrogen-deuterium exchange (HDX) is a well-known phenomenon, often studied intentionally using techniques like HDX Mass Spectrometry to probe protein dynamics. nih.govnih.gov The principles of HDX also govern the potential for isotopic instability in a deuterated standard. The rate of exchange is influenced by several factors, including temperature, pH, and the specific location of the isotope within the molecule. nih.gov However, the energy barrier to break a C-D bond is significantly higher than for an O-D or N-D bond, making back-exchange (deuterium for hydrogen) at a carbon center a much slower and less probable event.
While specific long-term stability studies on the D6 variant are not widely published, stability studies on the non-deuterated parent compound, Fludrocortisone Acetate, provide some context for the chemical stability of the core molecular structure. One study found that 1% fludrocortisone acetate titrated powders were stable for one year at controlled ambient temperature, while 10-µg capsules were stable for six months. nih.gov This suggests the parent molecule itself is reasonably stable, and the primary concern for the D6 variant would be isotopic, rather than chemical, degradation. Given the stable C-D labeling pattern of Fludrocortisone Acetate-D6 (major), the potential for hydrogen-deuterium exchange is considered to be very low, ensuring its reliability as an internal standard in quantitative analyses. esschemco.comnih.gov
Table 2: Factors Influencing Hydrogen-Deuterium Exchange
| Factor | Influence on Stability | Relevance to Fludrocortisone Acetate-D6 (major) | Reference |
|---|---|---|---|
| Bond Type | Deuterium on heteroatoms (O-D, N-D) is highly exchangeable. Deuterium on non-activated carbon (C-D) is highly stable. | The D6 label is on carbon atoms, indicating high isotopic stability. | esschemco.comnih.gov |
| Solvent | Protic solvents (water, methanol) can serve as a source of protium for exchange. | Storage and use in aprotic solvents would minimize any potential for exchange, though the C-D bonds are robust even in the presence of protic solvents. | nih.gov |
| pH | Both acidic and basic conditions can catalyze H-D exchange, particularly for more labile positions. | Extreme pH conditions should be avoided during storage and analysis to ensure maximum stability of the entire molecule. | nih.gov |
| Temperature | Higher temperatures increase the rate of chemical reactions, including exchange reactions. | Storage at recommended cool temperatures is advisable to preserve both chemical and isotopic integrity long-term. | nih.gov |
Applications of Fludrocortisone Acetate D6 Major in Mechanistic Biochemical and Pharmacological Research
Utilization as a Stable Isotope Internal Standard in Quantitative Bioanalytical Assays
One of the primary and most crucial applications of Fludrocortisone (B194907) Acetate-D6 (major) is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays. sciex.jpnih.gov This is particularly important for the accurate measurement of fludrocortisone and its metabolites in complex biological matrices such as plasma, serum, and urine. sciex.jpnih.gov
Methodological Development for LC-MS/MS Quantification in Complex Biological Matrices
The development of robust and sensitive analytical methods is paramount for understanding the pharmacokinetics of corticosteroids like fludrocortisone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity and sensitivity. sciex.jpijrps.com In these methods, Fludrocortisone Acetate-D6 (major) is added to biological samples at a known concentration at the beginning of the sample preparation process. nih.gov
Since Fludrocortisone Acetate-D6 (major) is chemically almost identical to the non-labeled analyte (fludrocortisone acetate), it behaves similarly during extraction, chromatography, and ionization. nih.gov However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer. nih.govnih.gov This co-elution and differential detection allow for precise quantification, as any sample loss or variability during the analytical process affects both the analyte and the internal standard proportionally. sciex.jp
A key challenge in developing these assays is the presence of endogenous steroids and other interfering substances in biological matrices, which can compromise sensitivity and accuracy. sciex.jp The use of a stable isotope-labeled internal standard like Fludrocortisone Acetate-D6 (major) is instrumental in overcoming these challenges, enabling the development of simple, high-throughput, and reproducible methods for quantifying low levels of fludrocortisone acetate (B1210297) in human plasma. sciex.jp For instance, methods have been developed and validated for the detection of fludrocortisone acetate in human plasma at concentrations as low as 5 pg/mL. sciex.jp
Table 1: Representative LC-MS/MS Method Parameters for Fludrocortisone Quantification using a Deuterated Internal Standard
| Parameter | Details |
| Analytical Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Internal Standard (IS) | Fludrocortisone-d5 |
| Biological Matrix | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction with tert-butyl methyl ether |
| Chromatographic Column | Chromolith RP18e |
| Mobile Phase | Acetonitrile and 2 mm ammonium (B1175870) formate (B1220265) (70:30, v/v) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Monitored Transitions (m/z) | Fludrocortisone: 381.2 → 343.2; Fludrocortisone-d5 (IS): 386.2 → 348.4 |
| Linear Range | 40–3000 pg/mL |
This table is a composite of typical parameters and may not represent a single specific study. Data sourced from a study by Banda et al. (2015). nih.gov
Strategies for Matrix Effect Compensation and Assay Robustness
The "matrix effect" is a significant hurdle in bioanalysis, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. sciex.jpnih.gov Fludrocortisone Acetate-D6 (major) plays a pivotal role in mitigating this issue.
Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the matrix effect is effectively normalized, leading to more accurate and robust results. sciex.jp This strategy is a cornerstone of modern bioanalytical method validation as per regulatory guidelines. sciex.jpijrps.com The use of Fludrocortisone Acetate-D6 (major) ensures that the developed assays are not only sensitive but also consistently reliable across different sample lots and patient populations.
Tracing Metabolic Pathways and Metabolite Identification in In Vitro Systems
The deuterium labeling in Fludrocortisone Acetate-D6 (major) makes it an excellent tracer for studying the metabolic fate of fludrocortisone in various in vitro systems, such as liver microsomes and cell cultures. longdom.org
In Vitro Enzyme Kinetics and Reaction Mechanism Elucidation (e.g., Cytochrome P450 enzymes)
The metabolism of fludrocortisone is primarily carried out in the liver by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 being a key player. longdom.org In vitro studies using human liver microsomes are essential for understanding the kinetics of these metabolic reactions. By incubating Fludrocortisone Acetate-D6 (major) with these microsomal preparations, researchers can track the formation of deuterated metabolites.
This approach allows for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous steroids that might be present in the in vitro system. The rate of formation of these labeled metabolites can be measured over time to determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is critical for predicting potential drug-drug interactions, as co-administered drugs that induce or inhibit CYP3A4 can alter the metabolism of fludrocortisone. longdom.org
Isotope Tracking for De Novo Biosynthesis and Biotransformation Pathways
Fludrocortisone Acetate-D6 (major) is instrumental in elucidating the complex biotransformation pathways of fludrocortisone. longdom.org When the deuterated compound is introduced into an in vitro system, the deuterium atoms act as a stable isotopic label that can be traced through subsequent metabolic steps. medchemexpress.com
The primary metabolic routes for fludrocortisone include hydrolysis, reduction, and oxidation, leading to metabolites such as 3-keto-fludrocortisone and its tetrahydro and dihydro derivatives. longdom.org By analyzing the mass spectra of the metabolites formed from Fludrocortisone Acetate-D6 (major), researchers can confirm the metabolic fate of the parent compound. The mass shift corresponding to the number of deuterium atoms retained in each metabolite provides definitive evidence of its origin and helps in piecing together the entire metabolic map. This is particularly useful for identifying novel or unexpected metabolites.
Investigation of Deuterium Kinetic Isotope Effects (DKIEs)
The replacement of hydrogen with deuterium can sometimes influence the rate of chemical reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction. nih.gov
In the context of Fludrocortisone Acetate-D6 (major), studying the DKIE can provide profound insights into the mechanisms of its metabolism by cytochrome P450 enzymes. nih.gov By comparing the rate of metabolism of fludrocortisone acetate with that of Fludrocortisone Acetate-D6 (major) in an in vitro system, researchers can determine if a C-H bond cleavage at one of the deuterated positions is a rate-limiting step.
A significant DKIE (a ratio of the rate of the non-deuterated to the deuterated compound greater than 1) would provide strong evidence for a specific metabolic mechanism. This information is not only of academic interest but also has practical implications in drug design. Medicinal chemists have increasingly explored the deliberate introduction of deuterium into drug molecules to slow down their metabolism, potentially leading to improved pharmacokinetic profiles. nih.gov The study of DKIEs with compounds like Fludrocortisone Acetate-D6 (major) contributes to this growing field of "deuterated drugs." medchemexpress.comnih.gov
Probing Rate-Determining Steps in Enzymatic and Chemical Reactions
The kinetic isotope effect (KIE) is observed when the rate of a reaction changes upon substituting an atom in the reactant with one of its isotopes. In the context of Fludrocortisone Acetate-D6, the replacement of hydrogen with deuterium can slow down reactions where the cleavage of a carbon-hydrogen (C-H) bond is the slowest, or rate-determining, step. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a C-H bond, thus requiring more energy to break.
By comparing the reaction rates of deuterated and non-deuterated fludrocortisone, researchers can determine if a specific C-H bond is broken during the rate-limiting step of a metabolic pathway. For instance, many steroid transformations are catalyzed by cytochrome P450 (P450) enzymes, and C-H bond cleavage is a central feature of these reactions. The presence of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting.
In the metabolism of steroids, such as the crucial Δ¹-dehydrogenation of 3-ketosteroids, enzymatic mechanisms involve multiple steps, including proton abstraction and hydride transfer. Studies on similar steroid structures have shown that the energy barriers for these steps can be very close, leading to observable KIE values when labeling occurs at specific carbon atoms. Using Fludrocortisone Acetate-D6, which is labeled at positions 2, 2, 6, 6, 21, and 21, allows for the investigation of reactions involving these sites. If the metabolism of fludrocortisone is slower than its non-deuterated counterpart, it suggests that a reaction at one of these deuterated positions is a critical, rate-limiting part of its metabolic breakdown.
Table 1: Principles of KIE in Mechanistic Analysis
| KIE Value (kH/kD) | Interpretation | Implication for Fludrocortisone Acetate-D6 |
|---|---|---|
| > 1 (Significant) | C-H bond cleavage is part of the rate-determining step. | Slower metabolism of Fludrocortisone Acetate-D6 would indicate that a reaction at a deuterated position is rate-limiting. |
Stereochemical Aspects of Isotope Effects on Molecular Transformations
Beyond reaction rates, isotope substitution can also provide insights into the three-dimensional, or stereochemical, aspects of molecular transformations. Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking but is located at a position adjacent to the reacting center. These effects arise from changes in the vibrational environment of the molecule as it moves from the reactant state to the transition state.
For example, the stereospecific transformations common in steroid metabolism, such as hydroxylations or oxidoreductions at specific carbon centers, can be probed using deuterated analogs. The magnitude of a secondary KIE can help differentiate between reaction mechanisms, such as a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway in substitution reactions, which have distinct stereochemical outcomes.
While direct studies on the stereochemical effects of Fludrocortisone Acetate-D6 are not extensively published, the principles can be applied. For instance, enzymatic reduction or oxidation at a carbon atom adjacent to a deuterated position could exhibit a SKIE. By analyzing the reaction products and rates, researchers could gain a clearer picture of the enzyme's active site geometry and the precise orientation required for the substrate to bind and react. This information is crucial for understanding enzyme specificity and for designing new, more selective drug molecules.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling (In Vitro and In Silico Approaches)
Preclinical modeling is essential for predicting a drug's behavior in the human body. Fludrocortisone Acetate-D6 serves as a critical analytical tool in these studies. Because it is chemically identical to the parent drug but has a different mass, it can be used as an ideal internal standard in mass spectrometry-based assays. This allows for highly accurate quantification of the non-deuterated drug in complex biological samples from in vitro and in silico experiments.
Computational Simulations of Ligand-Receptor Interactions
Fludrocortisone exerts its effects by binding to mineralocorticoid and glucocorticoid receptors. Computational methods, such as molecular docking and molecular dynamics simulations, are used to model these ligand-receptor interactions at an atomic level. These simulations predict the binding affinity and conformation of the drug within the receptor's binding pocket.
Membrane Transport and Permeability Studies using Deuterated Analogs (e.g., Caco-2 models)
The ability of a drug to cross biological membranes is a key determinant of its oral bioavailability. In vitro models using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of intestinal epithelial cells, are widely used to predict drug absorption. Fludrocortisone is known to be highly lipid-soluble and readily penetrates the plasma membrane.
In these experiments
Synergistic Methodological Integrations and Emerging Research Frontiers
Combination with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding
The integration of deuterated standards with "omics" technologies is fundamental to achieving a comprehensive, systems-level understanding of biological processes. Fludrocortisone (B194907) Acetate-D6 serves as a critical tool in these fields, particularly in quantitative mass spectrometry-based analyses.
In metabolomics, the primary challenge is the accurate quantification of endogenous metabolites from complex biological matrices, which can be affected by ion suppression and signal variability. sigmaaldrich.com Deuterated internal standards like Fludrocortisone Acetate-D6 are ideal for overcoming these issues in Liquid Chromatography-Mass Spectrometry (LC-MS) methods. sigmaaldrich.com Because it has nearly identical chemical and physical properties to the non-labeled Fludrocortisone Acetate (B1210297), but a different mass, it can be added to a sample at a known concentration to provide a reliable reference for quantification. This allows researchers to precisely measure fluctuations in the natural steroid's levels in response to various stimuli or in different pathological states.
In the realm of proteomics, Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful technique for investigating protein dynamics and protein-ligand interactions. ukri.orgresearchgate.net While HDX-MS traditionally monitors the exchange of backbone amide hydrogens with deuterium in the solvent, the presence of deuterated ligands can be used in specialized assays. By studying how the binding of a ligand like Fludrocortisone Acetate alters the protein's conformation, researchers can map binding sites and allosteric effects. The use of automated systems for HDX-MS facilitates the medium-to-high-throughput screening of small molecule interactions, which can guide drug development. ukri.org
The table below outlines the application of omics technologies in research involving Fludrocortisone Acetate-D6.
| Omics Technology | Role of Fludrocortisone Acetate-D6 | Systems-Level Insight Gained |
| Metabolomics (LC-MS) | Internal Standard for Quantification | Accurate measurement of endogenous fludrocortisone acetate levels within the broader steroid metabolism network. |
| Proteomics (HDX-MS) | Investigational Ligand | Elucidation of protein-steroid binding interactions, conformational changes in receptor proteins, and off-target effects. ukri.org |
| Lipidomics | Internal Standard | Precise quantification of steroid esters and related lipid species, contributing to a holistic view of lipid metabolism. |
Automation and High-Throughput Methodologies in Deuterated Compound Research
The synthesis, screening, and analysis of deuterated compounds are resource-intensive processes that have been significantly streamlined by automation and high-throughput methodologies. wikipedia.orgbmglabtech.com These technologies increase efficiency, reduce human error, and accelerate the pace of discovery. researchgate.net
High-throughput screening (HTS) leverages robotics, liquid handling devices, and sophisticated data processing to conduct millions of chemical or biological tests rapidly. wikipedia.orgbmglabtech.com In the context of deuterated compound research, HTS can be used to screen libraries of deuterated molecules for desired properties, such as improved metabolic stability or altered receptor binding affinity. Automated systems can manage entire workflows, from retrieving reagents from chemical storage to preparing assay plates, adding reagents, incubating, and performing final analysis. youtube.com
The synthesis of deuterated compounds itself can be automated. For example, continuous flow reactors like the H-Cube® system can generate deuterium gas from D₂O and perform deuteration reactions in a controlled and efficient manner, overcoming the challenges associated with handling deuterium gas cylinders. thalesnano.com This allows for the rapid optimization of reaction conditions to achieve high levels of deuterium incorporation. thalesnano.com
The following table compares manual and automated workflows in the context of deuterated compound research.
| Feature | Manual Workflow | Automated High-Throughput Workflow |
| Sample Preparation | Laborious, time-consuming, prone to variability. | Robotic liquid handlers ensure precision, consistency, and parallel processing. researchgate.net |
| Throughput | Low; typically tens to hundreds of samples. | High; thousands to millions of tests per day. wikipedia.org |
| Data Management | Manual data entry and analysis. | Integrated software for instrument control, data acquisition, and analysis. bmglabtech.com |
| Reproducibility | Operator-dependent, leading to higher variability. | High reproducibility due to standardized processes. ukri.org |
| Reagent Handling | Manual weighing and dispensing of compounds. | Automated storage and retrieval systems (e.g., Hamilton Verso) linked to liquid handlers. youtube.com |
Theoretical and Computational Chemistry Approaches to Deuterated Steroid Behavior
Theoretical and computational chemistry provide powerful predictive tools for understanding the nuanced effects of deuteration on steroid molecules, complementing experimental data. nih.gov These in silico methods can model molecular structure, predict properties, and simulate behavior, offering insights that can guide the synthesis and testing of compounds like Fludrocortisone Acetate-D6.
One key application is in understanding the conformational behavior of deuterated steroids. nih.gov Steroids have a rigid tetracyclic core, but the flexibility of side chains and subtle changes in ring conformation can significantly impact biological activity. libretexts.org Computational tools, such as the conformer-rotamer ensemble sampling tool (CREST), can perform extensive conformational searches to identify the most stable three-dimensional arrangements of a molecule. nih.gov For deuterated steroids, these models can predict how the substitution of hydrogen with deuterium—with its different mass and vibrational frequencies—might alter the conformational landscape.
Furthermore, computational chemistry can model the interactions between a deuterated steroid and its biological target, such as a receptor or enzyme. Molecular dynamics simulations can predict how the compound binds within an active site and how deuteration might affect the strength and dynamics of this interaction. This is particularly relevant for explaining the kinetic isotope effect, where the heavier deuterium atom can lead to a slower rate of metabolic breakdown at a deuterated position. nih.gov Models of steroidogenic enzymes, often developed using the crystal structures of related proteins as templates, can help explain the known activities and predict the impact of structural changes like deuteration. nih.gov
The table below summarizes key computational methods and their application to deuterated steroids.
| Computational Method | Application to Deuterated Steroids | Insights for Fludrocortisone Acetate-D6 |
| Quantum Chemistry (e.g., DFT) | Calculation of molecular properties, vibrational frequencies, and reaction energetics. | Prediction of how C-D bonds alter the infrared spectrum and the activation energy for metabolic reactions. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic movement of the steroid and its interaction with proteins or membranes over time. | Understanding of binding affinity to receptors and residence time in an enzyme's active site. nih.gov |
| Conformational Search (e.g., CREST) | Exploration of the potential 3D structures (conformers) of the molecule. | Identification of the most stable conformation(s) and assessment of how deuteration impacts structural flexibility. nih.gov |
| Homology Modeling | Building a 3D model of a target protein based on the structure of a known, related protein. | Creating a structural model of a steroid receptor or metabolizing enzyme to dock Fludrocortisone Acetate-D6 and predict interactions. nih.gov |
Challenges and Prospective Directions in Deuterated Fludrocortisone Acetate Research
Overcoming Synthetic Complexity and Enhancing Deuterium (B1214612) Enrichment
The synthesis of deuterated compounds, including Fludrocortisone (B194907) Acetate-D6 (major), presents considerable challenges. The primary goal is to achieve high levels of deuterium enrichment at specific molecular positions to maximize the desired isotope effects while maintaining the structural integrity and purity of the final product.
The synthesis of Fludrocortisone Acetate (B1210297) itself involves a critical fluorination step. google.com A common method involves the fluorination of a steroid precursor, such as 9β,11β-epoxy-17α,21-dihydroxypregna-4-ene-3,20-dione-21-acetate, using reagents like anhydrous hydrogen fluoride (B91410) or a solution of hydrogen fluoride in pyridine. google.comchemicalbook.com Introducing deuterium into the Fludrocortisone Acetate molecule requires either starting with deuterated precursors or employing specific deuteration techniques during the synthesis.
Developing efficient and practical methods for synthesizing deuterated compounds is a crucial area of research. researchgate.net Flow chemistry, for instance, is emerging as a powerful tool for installing deuterium atoms into various organic frameworks with high precision. researchgate.net For Fludrocortisone Acetate-D6, this could involve the development of novel synthetic routes that incorporate deuterated building blocks or utilize advanced catalytic methods for hydrogen isotope exchange (HIE). researchgate.net The challenge lies not only in the chemical reactions themselves but also in the purification processes needed to separate the desired deuterated isotopologue from its non-deuterated and partially deuterated counterparts.
Addressing Isotope Effects Beyond Metabolic Slowing (e.g., on binding affinity)
The most well-known consequence of deuteration is the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. nih.gov This effect is often exploited to slow down drug metabolism, potentially leading to improved pharmacokinetic profiles. nih.govnih.gov However, the influence of deuterium substitution extends beyond metabolic stability.
Furthermore, deuteration at one site can sometimes lead to "metabolic switching," where the body's metabolic processes are redirected to other, non-deuterated sites on the molecule. nih.govnih.gov This phenomenon can be complex and is dependent on the specific drug and the enzymes involved in its metabolism. nih.govplos.orgnih.gov Therefore, a comprehensive investigation into the metabolic profile of Fludrocortisone Acetate-D6 is necessary to identify any potential shifts in metabolic pathways.
Development of Advanced Spectroscopic Techniques for Deuterium Mapping
Precisely determining the location and extent of deuterium incorporation within a molecule is critical for both quality control and for understanding the structure-activity relationships of deuterated compounds. Advanced spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing deuterated molecules. wikipedia.org While proton (¹H) NMR is commonly used, deuterium (²H) NMR offers a direct way to observe the deuterium nuclei, although it has lower resolution and sensitivity compared to proton NMR. wikipedia.orghuji.ac.il For highly enriched compounds, ²H NMR can be particularly useful for verifying the position and level of deuteration. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, which aids in spectral interpretation. sigmaaldrich.com
Mass Spectrometry (MS) is another essential technique for the analysis of deuterated compounds. High-resolution mass spectrometry can readily distinguish between a deuterated compound and its non-deuterated analog based on the mass difference. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecule, which can help to confirm the location of the deuterium labels. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a sophisticated technique used to study protein conformation and dynamics, and similar principles can be applied to map deuterium within small molecules. frontiersin.orgnih.govnih.govacs.org
The development of more advanced and sensitive spectroscopic methods will continue to be a key area of research, enabling more precise and efficient characterization of deuterated compounds like Fludrocortisone Acetate-D6.
Expanding Research Applications in Preclinical Drug Development and Mechanistic Toxicology (non-human, in vitro)
Deuterated compounds, including Fludrocortisone Acetate-D6, have significant potential as tools in preclinical drug development and mechanistic toxicology studies.
In preclinical drug development , deuterated analogues can be used to investigate the metabolism and pharmacokinetics of a new drug candidate. By strategically placing deuterium atoms at sites of potential metabolism, researchers can gain insights into the metabolic pathways of the parent drug. nih.gov This information is invaluable for designing drugs with improved metabolic stability and reduced potential for the formation of toxic metabolites. nih.govuniupo.it
In mechanistic toxicology , deuterated standards are crucial for quantitative analysis in complex biological matrices. nih.govclearsynth.com The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte but a different mass, allows for more accurate and precise quantification by mass spectrometry. aptochem.comresearchgate.net This is particularly important in in vitro toxicology studies where researchers aim to understand the mechanisms by which a substance exerts its toxic effects. For example, Fludrocortisone Acetate-D6 could be used as an internal standard in in vitro studies investigating the cellular and molecular effects of Fludrocortisone Acetate.
Regulatory Science Perspectives on Deuterated Analytical Standards
The increasing use of deuterated compounds in pharmaceutical research and development has brought regulatory considerations to the forefront. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established frameworks for the evaluation of deuterated drugs and analytical standards. unimelb.edu.au
From a regulatory perspective, a key question is whether a deuterated drug is considered a new chemical entity (NCE). The FDA has determined that deuterated compounds can be classified as NCEs, which can have implications for market exclusivity. thefdalawblog.com This is based on the view that a deuterium atom is structurally different from a hydrogen atom. thefdalawblog.com
For deuterated compounds intended for use as analytical standards, the focus is on ensuring their quality, purity, and isotopic enrichment. The FDA has issued guidance on the development and validation of analytical methods, which is relevant to the use of deuterated standards in regulated bioanalysis. fda.govmedinstitute.comregdesk.co These guidelines emphasize the importance of robust and reliable analytical procedures to ensure data integrity. medinstitute.com As the field of deuterated pharmaceuticals continues to evolve, ongoing dialogue between researchers, industry, and regulatory bodies will be essential to establish clear and scientifically sound standards for their development and use. unimelb.edu.aufederalregister.gov
Q & A
Q. How should researchers design pharmacokinetic studies using Fludrocortisone Acetate-D6 as a stable isotope-labeled tracer?
Methodological Answer: Fludrocortisone Acetate-D6 is ideal for metabolic and pharmacokinetic studies due to its deuterium labeling, which minimizes isotopic interference and improves traceability in mass spectrometry. To design such studies:
- Dosing Strategy : Use sub-therapeutic doses of Fludrocortisone Acetate-D6 (e.g., 0.1–1.0 mg/kg) to avoid saturating metabolic pathways while maintaining detectability .
- Sample Collection : Collect plasma, urine, and tissue samples at staggered intervals (e.g., 0, 2, 6, 12, 24 hours) to capture absorption, distribution, and elimination phases.
- Analytical Validation : Employ LC-MS/MS with deuterium-specific ion transitions to distinguish the labeled compound from endogenous analogs. Validate sensitivity (LOQ ≤ 1 ng/mL) and linearity (R² ≥ 0.99) .
Q. What analytical methods are critical for confirming the identity and purity of Fludrocortisone Acetate-D6?
Methodological Answer:
- HPLC-UV : Use a C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile:water = 55:45) to achieve baseline separation from impurities. Retention time should match reference standards (±0.2 min) .
- NMR Spectroscopy : Confirm deuterium incorporation via ¹H-NMR (absence of protons at positions 21 and 22) and ¹³C-NMR (shifted carbonyl signals at δ ~170–175 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (m/z 428.53 for Fludrocortisone Acetate-D6) and isotopic purity (>95% D6) using high-resolution MS .
Advanced Research Questions
Q. How can synthesis protocols for Fludrocortisone Acetate-D6 be optimized to maximize yield while minimizing side products?
Methodological Answer:
- Deuterium Incorporation : React fludrocortisone acetate with deuterated acetic anhydride (D6) in dichloromethane under argon, using catalytic hydrofluoric acid (HF) at 0–4°C to reduce side reactions. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate:hexane = 3:7) .
- Purification : Employ flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane) followed by recrystallization in ethanol to achieve >98% purity. Yield optimization requires strict temperature control (–20°C during crystallization) .
Q. How should researchers address discrepancies in metabolic data between in vitro and in vivo studies involving Fludrocortisone Acetate-D6?
Methodological Answer:
- Cross-Validation : Replicate in vitro hepatocyte assays (using human/mouse microsomes) with in vivo plasma samples from the same species. Discrepancies may arise from protein binding or extrahepatic metabolism .
- Isotope Effect Mitigation : Compare Fludrocortisone Acetate-D6 with non-deuterated analogs to assess kinetic isotope effects (KIEs) on CYP3A4-mediated metabolism. Adjust models using KIE correction factors (e.g., kH/kD = 1.5–2.0 for hydroxylation) .
Q. What steps are necessary to validate an HPLC stability-indicating assay for Fludrocortisone Acetate-D6 in complex biological matrices?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C/72h), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm/48h) to generate degradation products. Ensure baseline separation of all degradants from the parent compound .
- Matrix Effects : Spike Fludrocortisone Acetate-D6 into plasma/urine and assess recovery (≥85%) via standard addition. Use deuterated internal standards (e.g., Fludrocortisone-D5 Acetate) to normalize ion suppression in LC-MS .
Q. How does deuterium labeling impact receptor-binding assays for Fludrocortisone Acetate-D6?
Methodological Answer:
- Binding Affinity Studies : Perform competitive radioligand assays (e.g., ³H-aldosterone vs. Fludrocortisone Acetate-D6) in mineralocorticoid receptor (MR)-transfected cells. Use Scatchard analysis to compare KD values; expect minimal deviation (<10%) due to deuterium’s low atomic mass .
- Functional Assays : Measure transcriptional activation in MR reporter cell lines (e.g., luciferase assays). Normalize data to non-deuterated controls to confirm bioequivalence .
Safety and Compliance Considerations
- Storage : Store Fludrocortisone Acetate-D6 at +4°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Monitor purity quarterly via HPLC .
- Waste Disposal : Follow OSHA HCS guidelines for halogenated solvents (e.g., dichloromethane) and HF neutralization (calcium carbonate slurry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
